molecular formula C17H18FN3O2 B2358287 (4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1234931-09-9

(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2358287
CAS No.: 1234931-09-9
M. Wt: 315.348
InChI Key: QWJZEKVOAFJKMO-UHFFFAOYSA-N
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Description

The compound “(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been evaluated as a competitive inhibitor of tyrosinase (TYR), an enzyme that plays multiple roles in pigmentation, UV radiation, and free radicals protection .


Synthesis Analysis

The synthesis of this compound involves the design and pharmacophore exploration of new small molecules . The precursor was obtained by a facile four-step synthetic approach .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .


Chemical Reactions Analysis

The compound has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) . It has been found to be a competitive inhibitor .

Scientific Research Applications

HIV-2 Inhibition

[(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone and related β-carboline derivatives have shown selective inhibition of the HIV-2 strain. These compounds, including the 4-fluorophenyl variant, demonstrated effective inhibition with EC50 values comparable to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine (Ashok et al., 2015).

Antimicrobial Activity

In a study on triazole analogues of piperazine, compounds including 4-fluorophenyl moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj et al., 2018).

Anticancer and Antituberculosis Properties

Derivatives of (4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, which are structurally related to the (4-(4-Fluorophenyl)piperazin-1-yl), have demonstrated significant anticancer and antituberculosis activities. Some tested compounds exhibited notable antituberculosis and anticancer activities (Mallikarjuna et al., 2014).

Serotonin Receptor Antagonism

The (4-fluorophenyl)piperazin-1-yl) derivatives have been identified as potent antagonists of serotonin 5-HT1A receptors. These compounds are promising for neuropsychiatric disorder studies due to their high affinity and selectivity (García et al., 2014).

Neuroprotective Effects

Aryloxyethylamine derivatives, including 4-fluorophenyl variants, have shown neuroprotective effects against glutamate-induced cell death and anti-ischemic activities in in vivo studies. These compounds are candidates for development as anti-ischemic stroke agents (Zhong et al., 2020).

Antagonism of NPBWR1 (GPR7)

Small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), structurally related to (4-(4-Fluorophenyl)piperazin-1-yl), have been synthesized and evaluated, demonstrating subnanomolar potencies in functional assays (Romero et al., 2012).

Tubulin Polymerization Inhibition

Compounds derived from tricyclic heterocycles including 4-phenylpiperazin-1-yl)methanones have shown potent inhibition of tubulin polymerization, offering a new avenue for the development of cancer therapeutics (Prinz et al., 2017).

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-23-16-15(3-2-8-19-16)17(22)21-11-9-20(10-12-21)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJZEKVOAFJKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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